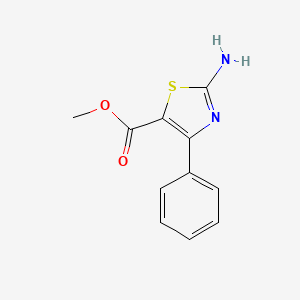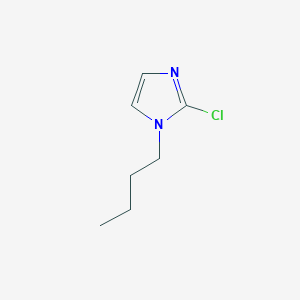![molecular formula C7H10N2O2S B1460901 Methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate CAS No. 1036617-80-7](/img/structure/B1460901.png)
Methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate
Vue d'ensemble
Description
“Methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles, which also include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Applications De Recherche Scientifique
Antioxidant Activity
Thiazole derivatives, which include “Methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate”, have been found to exhibit antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases and slowing down the aging process .
Analgesic and Anti-inflammatory Properties
Research has shown that thiazole derivatives can act as analgesic and anti-inflammatory agents . This means they could potentially be used in the treatment of conditions characterized by pain and inflammation .
Antimicrobial and Antifungal Activity
Thiazole derivatives have demonstrated antimicrobial and antifungal properties . They could potentially be used in the development of new drugs to treat bacterial and fungal infections .
Antiviral Activity
Some thiazole derivatives have shown potential as antiviral agents . This suggests that “Methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate” could potentially be used in the treatment of viral infections .
Diuretic Properties
Thiazole derivatives have been found to exhibit diuretic properties . This means they could potentially be used to increase urine production in the body, helping to remove excess fluid and salt .
Neuroprotective Properties
Research has indicated that thiazole derivatives can have neuroprotective effects . This suggests that they could potentially be used in the treatment of neurodegenerative diseases .
Antitumor or Cytotoxic Properties
Thiazole derivatives have shown potential as antitumor or cytotoxic agents . This means they could potentially be used in the treatment of cancer .
Antihypertensive Activity
Thiazole derivatives have demonstrated antihypertensive activity . This suggests that they could potentially be used in the treatment of high blood pressure .
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-5-4-12-7(9-5)8-3-6(10)11-2/h4H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMXGRXJWGKXRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



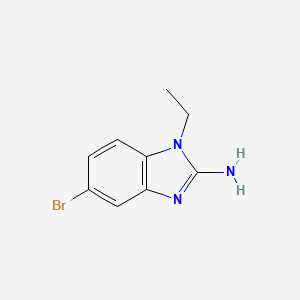
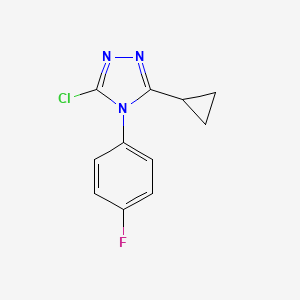
![2-[(4-Aminopiperidin-1-yl)methyl]-4-chlorophenol](/img/structure/B1460821.png)
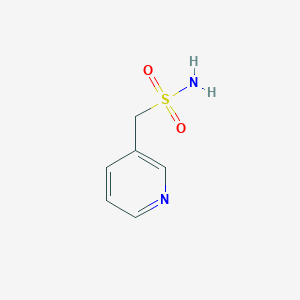

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1460825.png)
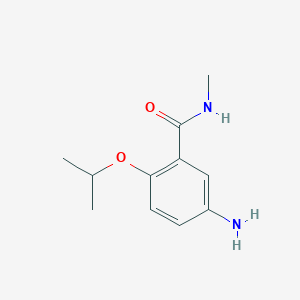
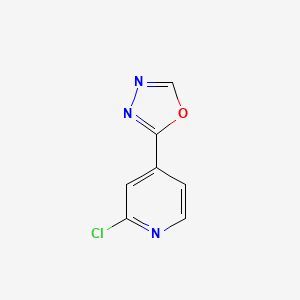

![1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1460832.png)
![Methyl 3-amino-5-bromo-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1460835.png)

